![molecular formula C22H25N5O2S B3304661 N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921858-00-6](/img/structure/B3304661.png)
N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Overview
Description
N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Triazole compounds have been found to exhibit antimicrobial activity. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Antifungal Activity
Triazole-containing drugs such as fluconazole and voriconazole have been used as antifungal agents . The triazole nucleus is present as a central structural component in these drug classes .
Anticancer Activity
Triazole compounds have been utilized in the development of several medicinal scaffolds that demonstrate anticancer activities . The ability of triazole compounds to bind with various enzymes and receptors in the biological system makes them potential candidates for anticancer drug development .
Antiviral Activity
Triazole derivatives have shown potential as antiviral agents . Their ability to interact with various enzymes and receptors in the biological system could be leveraged to inhibit viral replication .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have been found to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of drugs aimed at managing pain and inflammation .
Antidepressant Activity
Triazole-containing drugs such as trazodone and nefazodone have been used as antidepressants . The triazole nucleus is a key structural component in these drug classes .
Antihypertensive Activity
Triazole compounds have also been used in the development of antihypertensive drugs. For example, trapidil is a triazole-containing drug used for managing high blood pressure .
Antiepileptic Activity
Triazole compounds such as rufinamide have been used as antiepileptic drugs . The triazole nucleus plays a crucial role in these drug classes .
Mechanism of Action
Target of Action
The compound, also known as N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, is a heterocyclic compound . Heterocyclic compounds, particularly those containing a triazole nucleus, are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which this compound contains, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors, leading to various biological responses .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14-11-15(2)20(16(3)12-14)23-19(28)13-30-22-25-24-21-26(9-10-27(21)22)17-5-7-18(29-4)8-6-17/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFYBFHPPDBTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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